molecular formula C9H7NO2S2 B13687801 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid

2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid

Cat. No.: B13687801
M. Wt: 225.3 g/mol
InChI Key: OYSNMHYARJSVPP-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid (Methyl ester CAS# 1550324-97-4) is a high-value synthetic intermediate in medicinal chemistry . Its core structure is featured in compounds with demonstrated biological activity, most notably as a potent, broad-spectrum inhibitor of metallo-β-lactamases (MBLs) . MBLs are zinc-dependent enzymes secreted by bacteria that confer resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins, and carbapenems), posing a significant threat to public health . Research indicates that this compound and its close analogues mimic the anchor pharmacophore of carbapenem hydrolysates, effectively binding to the active sites of B1, B2, and B3 subclasses of MBLs and restoring the efficacy of antibiotics like Meropenem against resistant bacterial strains . This mechanism, supported by crystallographic data, makes it a promising lead compound for developing novel antibiotic adjuvants . As a building block, it is utilized in synthesizing more complex molecules for pharmaceutical research and is typically characterized by a molecular formula of C10H9NO2S2 and a molecular weight of 239.31 (for its methyl ester precursor) . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO2S2/c11-9(12)7-5-14-8(10-7)4-6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12)

InChI Key

OYSNMHYARJSVPP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Thiazole-4-carboxylic Acid Derivatives

The preparation of thiazole-4-carboxylic acid derivatives typically involves multistep procedures including:

  • Formation of the thiazole ring via condensation reactions,
  • Introduction of substituents such as thiophen-2-ylmethyl groups,
  • Functional group transformations including esterification, oxidation, and hydrolysis to yield the carboxylic acid.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Conditions Yield (%) Advantages References
L-Cysteine Hydrochloride Route L-cysteine hydrochloride, formaldehyde Condensation, esterification, oxidation, hydrolysis Mild, 60–100 °C, 24–72 h oxidation ~80–90 Low cost, mild conditions, high selectivity
Thiophene Carboxylic Ester Route 3-Amino-2-thiophene carboxylic acid methyl ester Cyclization, chlorination, nucleophilic substitution, hydrolysis Heating, basic conditions Not specified Direct thiophene incorporation, versatile
Catalytic Nanoparticle Approach Various aryl aldehydes and amines (model system) Catalytic multicomponent reactions Solvent-free, 80 °C, reusable catalyst High Green chemistry, catalyst recovery

Research Findings and Notes

  • The L-cysteine hydrochloride method provides a robust and scalable route for thiazole-4-carboxylic acid and can be adapted to introduce substituents like thiophen-2-ylmethyl by modifying the condensation step or starting materials.
  • The use of 3-amino-2-thiophene carboxylic acid methyl ester as a precursor allows direct incorporation of the thiophene ring, facilitating the synthesis of 2-(thiophen-2-ylmethyl)thiazole-4-carboxylic acid derivatives with potential for further functionalization.
  • Catalytic methods employing magnetic nanoparticles offer promising environmentally friendly alternatives, with potential application in the synthesis of complex thiazole carboxylic acids, though specific applications to the target compound require further experimental validation.
  • The oxidation step using manganese dioxide is critical for converting thiazolidine intermediates to thiazole derivatives with high yield and selectivity, with reaction parameters such as temperature, time, and molar ratios finely tuned for optimal results.

Chemical Reactions Analysis

Key Reaction Parameters:

StepReagents/ConditionsYieldReference
Thiazoline formationH₂SO₄, 40–60 psi, 160°C65–85%
Oxidation to thiazoleHNO₃/H₂SO₄ (1:3 molar ratio), 80°C~85%
Thiophene couplingThiophene Grignard reagent, dry ether, 0–5°C70–90%

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters .

  • Amide formation : Couples with amines (e.g., 3,4,5-trimethoxyaniline) using EDCI/HOBt, yielding bioactive amides .

  • Acid chloride generation : Treatment with thionyl chloride (SOCl₂) in xylene produces the corresponding acyl chloride, a precursor for further nucleophilic substitutions .

Stability Considerations:

  • The carboxylic acid group exhibits pH-dependent hydrolysis in aqueous media, with optimal stability at pH 4–6. In concentrated HCl (>7 M), slow degradation to N/S-acetylcysteine occurs .

Hydrolysis and Decarboxylation

Under harsh conditions:

  • Acidic hydrolysis (7 M HCl, 100°C) cleaves the thiazole ring, yielding thiophene derivatives and cysteine analogs .

  • Decarboxylation : Heating above 200°C or prolonged exposure to strong bases (e.g., NaOH) removes CO₂, forming 2-(thiophen-2-ylmethyl)thiazole .

Kinetic Data:

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
0.1 M NaOH, 25°C0.0032216 h
7 M HCl, 100°C0.125.8 h

Electrophilic Aromatic Substitution

The electron-rich thiophene and thiazole rings undergo:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position of the thiophene ring.

  • Halogenation : Bromine or Cl₂ in acetic acid adds halogens to the thiazole’s 5-position .

Oxidation Reactions

  • Thiazole ring oxidation : Strong oxidants (e.g., KMnO₄) degrade the thiazole to a thiazolidine dioxide, though this is not typically pursued due to low yields .

  • Thiophene ring epoxidation : Meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the thiophene’s 2,3-position, but this reaction is sterically hindered by the methylene bridge .

Biological Activity and Conjugation

The compound’s derivatives show antitubercular and anticancer activity :

  • Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) produces imines with enhanced bioactivity (MIC = 0.09 µg/mL against M. tuberculosis) .

  • Metal complexes : Coordination with Cu(II) or Zn(II) ions improves cytotoxicity (IC₅₀ = 3.1–4.9 µM in cancer cells) .

Scientific Research Applications

2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and heteroatoms allow it to form various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs of 2-(thiophen-2-ylmethyl)thiazole-4-carboxylic acid, highlighting substituent differences and molecular characteristics:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Reference
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acid Thiophen-2-ylmethyl (C2), COOH (C4) C₉H₇NO₂S₂ 241.29 (calc.) Thiophene-methyl linkage, carboxylic acid N/A
2-(5-Chlorothiophen-2-yl)thiazole-4-carboxylic acid 5-Cl-thiophen-2-yl (C2), COOH (C4) C₈H₄ClNO₂S₂ 245.71 Chloro-substituted thiophene
2-(4-Methylphenyl)thiazole-4-carboxylic acid 4-Me-phenyl (C2), COOH (C4) C₁₁H₉NO₂S 219.26 Aromatic phenyl group, methyl substituent
2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester 4-NO₂-phenyl (C2), COOEt (C4) C₁₂H₁₀N₂O₄S 278.28 Nitro group, ester functionality
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid Ethylamino (C2), Me (C4), COOH (C5) C₇H₁₀N₂O₂S 186.23 Amino and methyl substituents

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound may confer moderate electron-donating properties via sulfur’s lone pairs.
  • Steric Considerations: Bulky substituents (e.g., tert-butoxycarbonylamino in compounds) reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) minimize steric hindrance.

Physical Properties :

  • Melting Points: Thiazole-4-carboxylic acid derivatives typically exhibit melting points between 100–150°C.
  • Solubility: Thiophene-containing analogs (e.g., ) are often sparingly soluble in water due to aromaticity and nonpolar substituents. The 4-methylphenyl derivative () is slightly water-soluble, suggesting that the target compound may require organic solvents for handling.

Stability and Reactivity

  • pH Sensitivity : Carboxylic acid derivatives (e.g., ) may undergo protonation-deprotonation depending on pH, affecting solubility and reactivity.
  • Thermal Stability : Thiazole rings generally exhibit thermal stability up to 200°C, but ester derivatives (e.g., ) may decompose at lower temperatures due to labile ester linkages.

Biological Activity

2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C10H9N3O2S
  • Molecular Weight : 219.26 g/mol
  • IUPAC Name : 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acid

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its efficacy has been evaluated through various assays and mechanisms, which are summarized below.

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene possess significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth more effectively than standard antibiotics such as ampicillin and streptomycin. The activity is attributed to their ability to target bacterial topoisomerases, essential enzymes for DNA replication in bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acidStaphylococcus aureus0.012 μg/mL
Other thiazole derivativesEscherichia coli12 μM

Anticancer Activity

The anticancer potential of 2-(thiophen-2-ylmethyl)thiazole-4-carboxylic acid has been explored through various in vitro studies. These studies demonstrate its cytotoxic effects on several cancer cell lines, including prostate cancer and melanoma.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects against MCF-7 breast cancer cells, the compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative activity. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.4 - 3.81Inhibition of tubulin polymerization
PC-3 (Prostate)1.6 - 3.9Induction of apoptosis

The biological activity of 2-(thiophen-2-ylmethyl)thiazole-4-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in DNA replication and repair, particularly bacterial topoisomerases and human tubulin.
  • Induction of Apoptosis : In cancer cells, it promotes programmed cell death through various signaling pathways, leading to reduced cell viability.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiophene or thiazole rings can enhance potency or selectivity towards specific targets.

  • Substituent Variations : The introduction of different functional groups on the thiophene ring has been shown to significantly affect antimicrobial and anticancer activities.
  • Ring Modifications : Alterations in the thiazole ring structure can influence binding affinity to target proteins and cellular uptake .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic Acid?

A common method involves refluxing thiophene and thiazole precursors in ethanol under acidic conditions. For example, condensation reactions between 2-aminothiazole derivatives and thiophene-containing aldehydes can yield the target compound. Purification typically involves recrystallization using mixed solvents (e.g., ethyl acetate/hexane) to achieve high purity .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of elemental analysis, IR spectroscopy (to confirm functional groups like carboxylic acid and thiophene rings), and 1^1H/13^{13}C-NMR for regiochemical assignment. Chromatographic methods (TLC or HPLC) validate purity and individuality .

Q. What are the primary biological activities associated with thiazole-thiophene hybrids?

Thiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example, analogs with electron-withdrawing substituents on the thiophene ring show enhanced activity against Gram-positive bacteria .

Q. What solvent systems are optimal for solubility studies?

The compound’s solubility varies with substituents. Polar aprotic solvents (e.g., DMF, DMSO) are often effective due to the carboxylic acid moiety. Solubility in ethanol or aqueous buffers should be tested for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. ICReDD’s approach combines reaction path searches with experimental feedback to refine conditions (e.g., catalyst selection, temperature) .

Q. What strategies resolve contradictions in biological activity data across analogs?

Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial studies) and analyze substituent effects. For example, steric hindrance from bulky groups on the thiophene ring may reduce membrane permeability, explaining variability .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

Use directing groups (e.g., carboxylic acid) to control substitution patterns. For example, protecting the 4-carboxylic acid moiety with methyl esters can enable selective modification of the thiophene-methyl group .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

ADMET predictors (e.g., SwissADME) analyze logP, bioavailability, and metabolic stability. Molecular docking against targets like bacterial topoisomerase IV or fungal CYP51 can guide structural optimization .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Step 1: Synthesize analogs with systematic substituent variations (e.g., halogens, methyl, methoxy on thiophene or thiazole).
  • Step 2: Characterize physicochemical properties (logP, pKa) and biological activity.
  • Step 3: Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What analytical techniques differentiate between isomeric byproducts?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1^1H-13^{13}C HSQC) resolve positional isomers. For example, NOESY can distinguish between thiophene-methyl orientations .

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